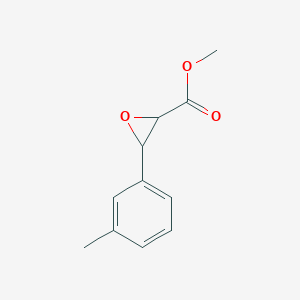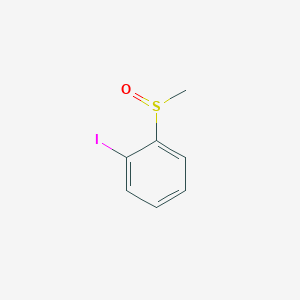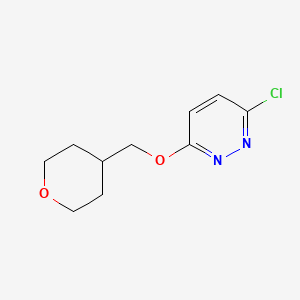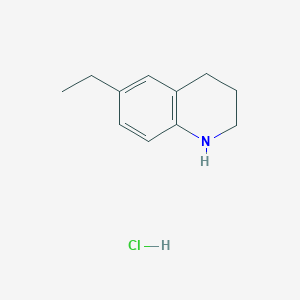
6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6-Ethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of 6-Ethyl-1,2,3,4-tetrahydroquinoline is represented by the InChI code: 1S/C11H15N/c1-2-9-5-6-11-10 (8-9)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
6-Ethyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . Its molecular weight is 161.25 .Aplicaciones Científicas De Investigación
-
Synthesis of Highly Substituted Tetrahydroquinolines
- Field : Organic Chemistry
- Application Summary : Tetrahydroquinolines are synthesized using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .
- Method : The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
-
Biological Activities and SAR Studies
- Field : Medicinal Chemistry
- Application Summary : Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method : The review provides an update on the biological potential of Tetrahydroquinoline analogs, their structural–activity relationship (SAR), and their mechanism of action .
- Results : Many new drugs have been designed on the basis of this process .
-
Fungicidal Activity
-
Chemical Reagents and Organic Intermediates
-
Therapy of Alzheimer’s Disease
-
Synthesis of Bioactive Natural Products and Pharmaceutical Agents
- Field : Organic Chemistry
- Application Summary : Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity. They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
- Method : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Results : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
-
C(1)-Functionalization of Tetrahydroisoquinolines
- Field : Organic Chemistry
- Application Summary : In recent years, considerable research interest has been witnessed toward synthesis of C(1)-substituted derivatives of tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results : Not specified .
-
Chemical Reagents and Organic Intermediates
-
Synthesis of N-Substituted Benzoyl-1,2,3,4-Tetrahydroquinolyl-1-Carboxamides
-
Synthesis of Various Natural and Non-Natural Compounds
- Field : Organic and Medicinal Chemistry
- Application Summary : 1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .
- Method : Not specified .
- Results : Not specified .
-
Synthesis of Highly Substituted Tetrahydroquinolines
- Field : Organic Chemistry
- Application Summary : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported .
- Method : The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
-
C(1)-Functionalization of Tetrahydroisoquinolines
- Field : Organic Chemistry
- Application Summary : In recent years, considerable research interest has been witnessed toward synthesis of C(1)-substituted derivatives of tetrahydroisoquinolines, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- Results : Not specified .
-
Chemical Reagents and Organic Intermediates
Safety And Hazards
The safety information for 6-Ethyl-1,2,3,4-tetrahydroquinoline includes hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .
Propiedades
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-6-11-10(8-9)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWOIWFGAMJRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone hydrochloride](/img/structure/B1394039.png)
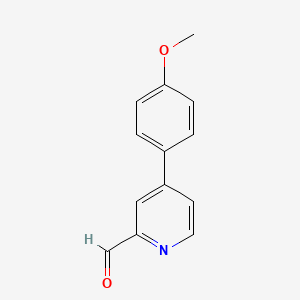
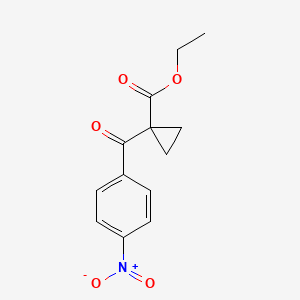
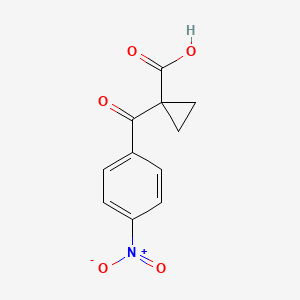

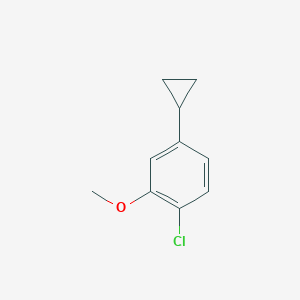
![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)
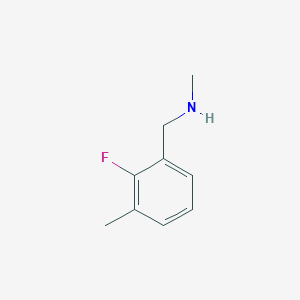
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
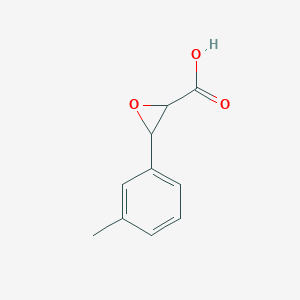
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
